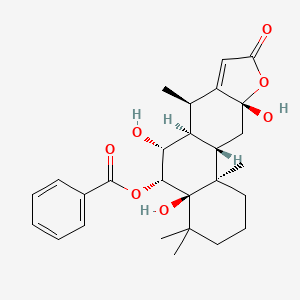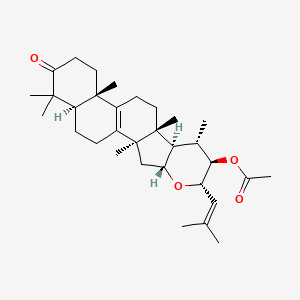
3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride)
Vue d'ensemble
Description
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride), also known as 3’-fluoro-α-PPP, is a derivative of α-PPP. It is characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The physiological and toxicological properties of this compound are not known . This product is intended for forensic and research applications .
Molecular Structure Analysis
The molecular formula of 3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is C13H16FNO • HCl . It has a formula weight of 257.7 . The SMILES representation is O=C(C(N1CCCC1)C)C2=CC(F)=CC=C2.Cl .Physical And Chemical Properties Analysis
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is a crystalline solid . It has solubility in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml) .Applications De Recherche Scientifique
Differentiation of Isomers
- A study by Murakami et al. (2019) focused on differentiating positional isomers of ring-fluorinated synthetic cathinones, including o-, m-, and p-fluoro-α-pyrrolidinopropiophenones. They developed a method using Triton B-mediated one-pot reaction for easy differentiation of these isomers, which is significant in forensic drug analysis (Murakami et al., 2019).
Synthesis and Molecular Properties
- Testa et al. (2018) explored the synthesis and conformational analysis of fluoro-hydroxyprolines, a related compound, and their recognition by the VHL E3 Ubiquitin Ligase for targeted protein degradation. This research is critical for understanding molecular recognition in medicinal and biological chemistry (Testa et al., 2018).
Neuronal Cell Apoptosis
- A 2020 study by Morikawa et al. investigated the neurocytotoxicity of α-Pyrrolidinononanophenone (α-PNP) derivatives, including 4′-fluoro-α-PNP. They found that these compounds can lead to neuronal cell apoptosis through enhanced production of reactive oxygen and nitrogen species (Morikawa et al., 2020).
Metabolic Studies
- Springer et al. (2003) conducted a study on the metabolism of alpha-pyrrolidinopropiophenone (PPP) and related compounds. They identified various metabolites and developed a detection procedure for these substances in urine, contributing to toxicological analysis (Springer et al., 2003).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-10(15-7-2-3-8-15)13(16)11-5-4-6-12(14)9-11;/h4-6,9-10H,2-3,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOOYBCYWLUUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[tetrahydro-5-(hydroxymethyl)-2-methyl-3-furanyl]-, [2S-](/img/no-structure.png)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)









